molecular formula C19H15FN2O4S B2680274 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate CAS No. 1396709-78-6

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate

Cat. No.: B2680274
CAS No.: 1396709-78-6
M. Wt: 386.4
InChI Key: BREAPBHYNUIFGQ-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate is a useful research compound. Its molecular formula is C19H15FN2O4S and its molecular weight is 386.4. The purity is usually 95%.
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Biological Activity

The compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate is a member of the benzothiazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16FN3O3S
  • Molecular Weight : 357.39 g/mol

The presence of the fluorine atom in the benzothiazole moiety enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The general synthetic route includes:

  • Formation of the Benzothiazole Framework : Reacting appropriate thioketones with ortho-substituted anilines.
  • Azetidine Formation : Cyclization reactions to form the azetidine ring.
  • Acetate Esterification : Coupling with benzo[d][1,3]dioxole to form the final ester product.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A4314.0Induction of apoptosis
A5492.5Inhibition of cell migration
H12993.0Cell cycle arrest

These effects are attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound exhibited notable activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa40 µg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

Emerging evidence indicates that benzothiazole derivatives may possess neuroprotective properties. Studies have shown that they can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease:

CompoundIC50 (µM)Effect on Amyloid Beta Aggregation
Compound A6.46Significant inhibition
Compound B6.56Moderate inhibition

These findings position benzothiazole derivatives as promising candidates for further development in neurodegenerative disease therapies.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to This compound :

  • Case Study on Cancer Treatment : A study involving a series of benzothiazole derivatives showed that those with a fluorine substitution had improved potency against lung cancer cells compared to their non-fluorinated counterparts.
  • Clinical Trials for Antimicrobial Agents : Initial clinical evaluations indicated that compounds derived from benzothiazoles exhibited favorable safety profiles and effectiveness in treating skin infections caused by resistant bacteria.

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(1,3-benzodioxol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-12-2-3-14-17(7-12)27-19(21-14)22-8-13(9-22)26-18(23)6-11-1-4-15-16(5-11)25-10-24-15/h1-5,7,13H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREAPBHYNUIFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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